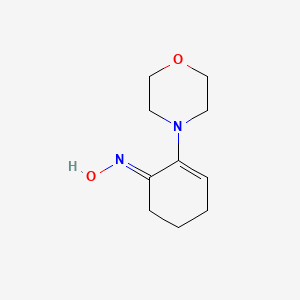
1-(N-Morpholino)-6-oximinocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Morpholino)-6-oximinocyclohexene is a chemical compound that features a morpholine ring attached to a cyclohexene structure with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Morpholino)-6-oximinocyclohexene typically involves the reaction of cyclohexanone oxime with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during production.
Chemical Reactions Analysis
Types of Reactions
1-(N-Morpholino)-6-oximinocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(N-Morpholino)-6-oximinocyclohexene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(N-Morpholino)-6-oximinocyclohexene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, affecting their function. The morpholine ring can also interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in materials science.
3-(N-Morpholino)propanesulfonic acid: Commonly used as a buffering agent in biochemical research.
Uniqueness
1-(N-Morpholino)-6-oximinocyclohexene is unique due to its combination of a morpholine ring and an oxime group attached to a cyclohexene structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(NE)-N-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H16N2O2/c13-11-9-3-1-2-4-10(9)12-5-7-14-8-6-12/h4,13H,1-3,5-8H2/b11-9+ |
InChI Key |
CDIVYXBIXICUPV-PKNBQFBNSA-N |
Isomeric SMILES |
C1CC=C(/C(=N/O)/C1)N2CCOCC2 |
Canonical SMILES |
C1CC=C(C(=NO)C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
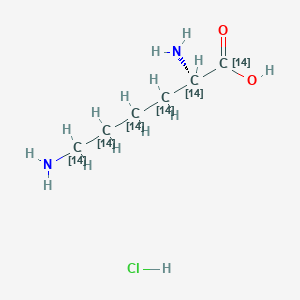
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
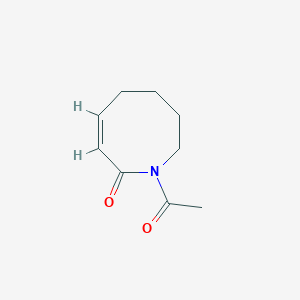
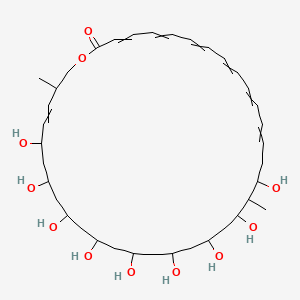
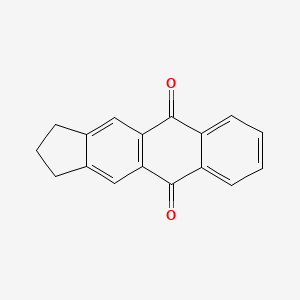
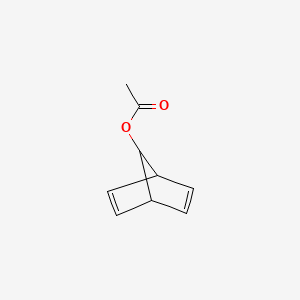
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
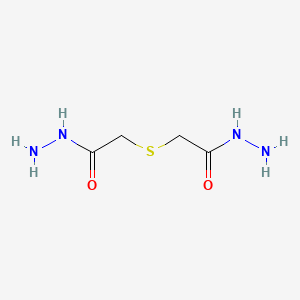
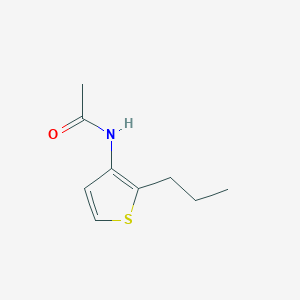
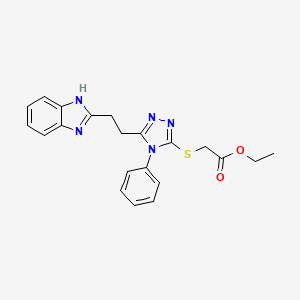
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)
